molecular formula C8H7ClN2O4 B13929303 Methyl (3-chloro-5-nitropyridin-4-yl)acetate

Methyl (3-chloro-5-nitropyridin-4-yl)acetate

Cat. No.: B13929303
M. Wt: 230.60 g/mol
InChI Key: HVGWEIWSICZGQJ-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate is an organic compound with the molecular formula C8H7ClN2O4 This compound is part of the pyridine family, characterized by a pyridine ring substituted with a chlorine atom, a nitro group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate typically involves the nitration of 2-chloro-4-methylpyridine followed by esterification. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the pyridine ring. The resulting 2-chloro-5-nitro-4-methylpyridine is then reacted with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate to form the desired ester .

Industrial Production Methods

Industrial production of methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Scientific Research Applications

Methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate depends on its application. In pharmaceuticals, it may act by interacting with specific enzymes or receptors, altering their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can then exert its effects on molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate

InChI

InChI=1S/C8H7ClN2O4/c1-15-8(12)2-5-6(9)3-10-4-7(5)11(13)14/h3-4H,2H2,1H3

InChI Key

HVGWEIWSICZGQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=NC=C1[N+](=O)[O-])Cl

Origin of Product

United States

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